Vinflunine

Vue d'ensemble

Description

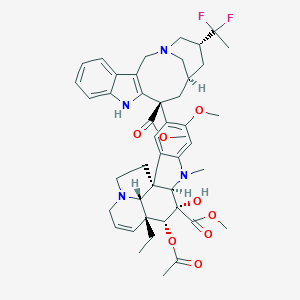

Vinflunine is a third-generation member of the vinca alkaloid family, known for its anti-tumor properties. It was first described in 1998 at the Pierre Fabre research center in France. This compound is primarily used to treat advanced or metastatic transitional cell carcinoma of the urothelial tract after the failure of platinum-containing treatments . It is a microtubule inhibitor that binds to tubulin, inhibiting its polymerization into microtubules during cell proliferation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vinflunine is synthesized through a semi-synthetic process using superacidic chemistry to selectively introduce two fluorine atoms at the 20’ position of the catharanthine moiety . This process involves the use of catharanthine and vindoline as precursor alkaloids .

Industrial Production Methods: The industrial production of this compound involves the preparation of a pharmaceutical composition that includes this compound as the active constituent, pharmaceutically acceptable salts, and cyclodextrin. The mixture is then freeze-dried to prepare the injection . The process ensures the stability of this compound, which is otherwise unstable in its raw form .

Analyse Des Réactions Chimiques

Types of Reactions: Vinflunine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenation reactions often use reagents like fluorine gas or other halogenating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced therapeutic properties .

Applications De Recherche Scientifique

Vinflunine has a wide range of scientific research applications:

Mécanisme D'action

Vinflunine exerts its effects by interacting with the vinca alkaloid binding site on tubulin. It suppresses microtubule dynamics, causing cell cycle arrest at the G2/M phase and leading to cell death via apoptosis . This mechanism involves the inhibition of microtubule assembly and the reduction of microtubule growing events .

Comparaison Avec Des Composés Similaires

Vinflunine is compared with other vinca alkaloids such as vincristine, vinblastine, and vinorelbine:

Vincristine: Primarily used in the treatment of leukemia in children.

Vinblastine: Used for treating neoplasms, Hodgkin’s disease, and carcinomas.

Vinorelbine: Employed in the treatment of non-small cell lung cancer and breast cancer.

Uniqueness: this compound is unique due to its fluorinated structure, which enhances its anti-tumor efficacy compared to other vinca alkaloids . It shows higher or moderate antitumor efficacy in a significant percentage of tumor models .

Activité Biologique

Vinflunine is a semisynthetic vinca alkaloid that has emerged as a significant therapeutic agent, particularly in the treatment of advanced urothelial carcinoma. Its biological activity primarily stems from its ability to inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This article delves into the mechanisms of action, efficacy in clinical settings, and safety profiles of this compound, supported by data tables and case studies.

This compound exerts its antitumor effects through the following mechanisms:

- Microtubule Inhibition : this compound binds to tubulin, inhibiting microtubule assembly during mitosis. This leads to the disruption of the mitotic spindle, causing cell cycle arrest at metaphase and ultimately inducing apoptosis .

- Selective Affinity : Unlike other vinca alkaloids, this compound has a higher affinity for mitotic tubulin compared to axonal tubulin. This selectivity results in reduced neurotoxicity, allowing for higher plasma concentrations .

Clinical Efficacy

This compound has been evaluated in various clinical trials, particularly for patients with metastatic transitional cell carcinoma (TCC) after failure of platinum-based chemotherapy. The following summarizes key findings from notable studies:

Phase II Trials

- Culine et al. (2006) :

- Vaughn et al. (2009) :

Phase III Trials

A pivotal phase III trial compared this compound plus best supportive care (BSC) against BSC alone:

- PFS : this compound significantly improved median PFS to 3 months compared to 1.5 months for BSC alone.

- OS : Results indicated a survival benefit, supporting this compound's use in this patient population .

Safety Profile

This compound's safety profile has been characterized by manageable side effects:

- Common Adverse Events :

- Myelosuppression

- Constipation

- Fatigue

- The incidence of grade 3 or higher adverse events was reported in approximately 68% of patients across various studies, but these were generally manageable .

Case Studies and Observational Research

A retrospective observational study involving 43 patients treated with this compound yielded the following outcomes:

- Overall Response Rate : 12%

- DCR : Increased to 33% when considering only patients treated in the second line.

- Median PFS : 2.2 months overall; increased to 7.2 months for those achieving partial response or stable disease.

- Median OS : 6.9 months overall; increased to 11.8 months for second-line treatment .

Comparative Efficacy Table

| Study | Population Size | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|---|

| Culine et al., 2006 | 51 | 18 | 67 | 3.0 | 6.6 |

| Vaughn et al., 2009 | 175 | 15 | N/A | 2.8 | 8.2 |

| Bellmunt et al., | N/A | N/A | N/A | 3 | N/A |

| Current Study | 43 | 12 | 29 | 2.2 | 6.9 |

Propriétés

Key on ui mechanism of action |

Microtubules are a major component of the cytoskeleton that have a critical role in maintenance of cell shape, mobility, adhesion and intracellular integrity. They also play a role in the formation of the mitotic spindle and chromosomal segregation to the daughter cells at mitosis. Via GTP hydrolysis at the β-tubulin subunit and polymerization of tubulin into linear polymers, microtubules, or macromolecular filaments composed of tubulin heterodimers, are formed via a mechanism of nucleation-elongation. At the onset of mitosis, the interphase microtubule network disassembles into the tubulin. The tubulin reassembles into a new population of mitotic spindle microtubules that further undergo rapid successions of lengthening and shortening until they are attached to the newly duplicated sister chromatids at their centromeres. The dynamic behaviour of microtubules are characterized by two mechanical process: dynamic instability indicating repeated switches of growth and shortening at the ends, and microtubule treadmilling that involves the fast-growing (+) end of the microtubule accompanied by a net loss of the opposite slow-growing (-) end. Microtubule treadmilling plays a critical role in mitosis by generating the forces for separation of the chromosomes in the mitotic spindle from centrosome and kinetochores. In both cancer and normal cells, vinflunine binds to tubulin at or near to the vinca binding sites at β-tubulin. It is proposed that in similarity to other vinca alkaloids, vinflunine is most likely to bind to β-tubulin subunit at the interdimer interface. Via direct binding to tubulin, vinflunine inhibits microtubule polymerization and induces a G2+M arrest, or a mitotic arrest. Vinflunine disrupts the dynamic function of microtubules by suppressing treadmilling and slowing the microtubule growth rate while increasing growth duration. Ultimately, mitotic accumulation at the metaphase/anaphase transition results in cell apoptosis. |

|---|---|

Numéro CAS |

162652-95-1 |

Formule moléculaire |

C45H54F2N4O8 |

Poids moléculaire |

816.9 g/mol |

Nom IUPAC |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26?,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1 |

Clé InChI |

NMDYYWFGPIMTKO-GKTGNXALSA-N |

SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |

SMILES isomérique |

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |

SMILES canonique |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |

melting_point |

244 |

Key on ui other cas no. |

162652-95-1 |

Synonymes |

Javlor vinflunine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.